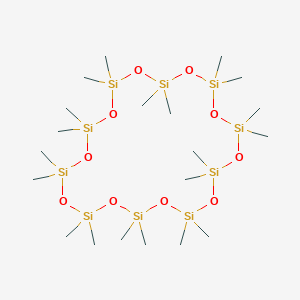

Eicosamethylcyclodecasiloxane

Overview

Description

Eicosamethylcyclodecasiloxane is a chemical compound with the molecular formula C20H60O10Si10 . It is also known by other names such as Cyclodecasiloxane and icosamethylcyclodecasiloxane .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 741.5394 . It has a predicted boiling point of 451.8°C and a predicted density of 0.98g/cm3 .Mechanism of Action

Target of Action

It’s known that this compound is often used in materials science and pharmaceuticals.

Mode of Action

Result of Action

Advantages and Limitations for Lab Experiments

Eicosamethylcyclodecasiloxane has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It has a low vapor pressure, which reduces the risk of exposure to researchers. This compound is also a good solvent for many organic compounds and can dissolve compounds that are insoluble in other solvents. However, this compound has some limitations. It can interfere with some analytical techniques, such as nuclear magnetic resonance spectroscopy. It is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of Eicosamethylcyclodecasiloxane. One area of research is the development of new methods for the synthesis of this compound and other cyclic siloxanes. Another area of research is the study of the mechanism of action of this compound and its effects on cellular processes. This compound has potential applications in the fields of nanotechnology, biomedicine, and materials science. Further research is needed to explore these applications and to determine the safety and efficacy of this compound in these fields.

Conclusion

In conclusion, this compound, or this compound, is a cyclic siloxane with unique properties and potential applications in various fields. The synthesis of this compound involves the reaction of hexamethyldisiloxane with octamethylcyclotetrasiloxane in the presence of a catalyst. This compound has been widely used in scientific research as a solvent, lubricant, and coating material. It has also been studied for its potential use in wound healing and as an antioxidant and anti-inflammatory agent. This compound has several advantages for lab experiments, but also has some limitations. Future research is needed to explore the potential applications of this compound in various fields and to determine its safety and efficacy.

Scientific Research Applications

Eicosamethylcyclodecasiloxane has been widely used in scientific research due to its unique properties. It has a high boiling point, low surface tension, and low viscosity, making it an excellent solvent for various organic compounds. This compound has been used in the synthesis of nanoparticles, as a lubricant, and as a coating material. It has also been used as a solvent in the analysis of organic compounds by gas chromatography and mass spectrometry.

properties

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-icosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H60O10Si10/c1-31(2)21-32(3,4)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)30-39(17,18)28-37(13,14)26-35(9,10)24-33(5,6)22-31/h1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNKGWZSNSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H60O10Si10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066411 | |

| Record name | Cyclodecasiloxane, eicosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18772-36-6 | |

| Record name | Eicosamethylcyclodecasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosamethylcyclodecasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018772366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodecasiloxane, eicosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EICOSAMETHYLCYCLODECASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDP9OL0I11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

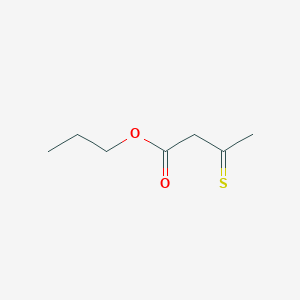

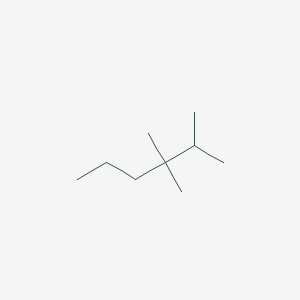

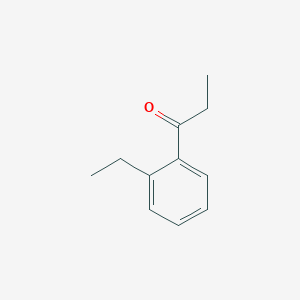

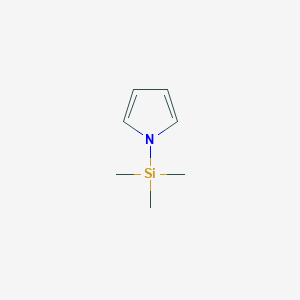

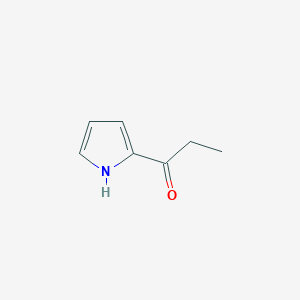

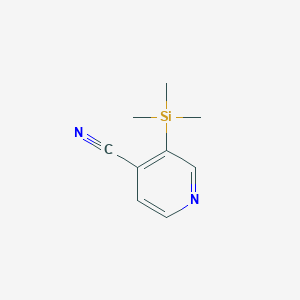

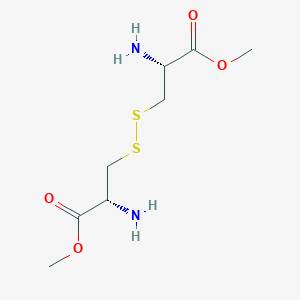

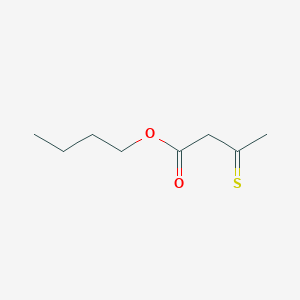

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying Eicosamethylcyclodecasiloxane in the fermented wood "Nikhra"?

A1: this compound, a silicone compound, was identified as one of the main terpenoids in the petroleum ether fraction of fermented "Nikhra" from Terminalia laxiflora []. While the study focuses on identifying fragrant aromatic compounds, the presence of this compound raises questions about its potential origin and implications. It could be a naturally occurring compound in the wood or a byproduct of the fermentation process. Further research is needed to determine its significance in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.